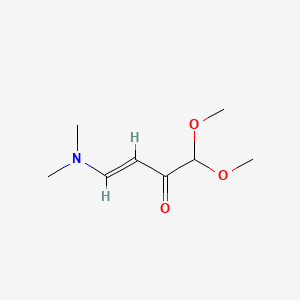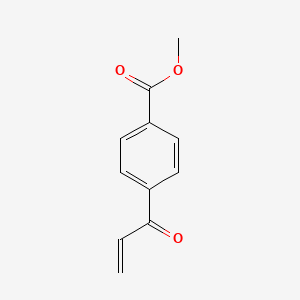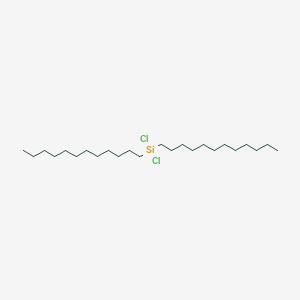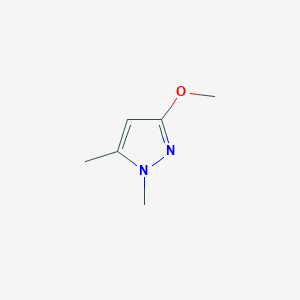![molecular formula C13H19NO B3112064 [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol CAS No. 1877308-61-6](/img/structure/B3112064.png)
[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol
Overview
Description
The compound “[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol” is a type of pyrrolidine derivative. Pyrrolidines are organic compounds that contain the pyrrolidine functional group, which consists of a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. It also has a benzyl group attached to one of the carbon atoms in the ring and a methyl group attached to another carbon atom in the ring .Scientific Research Applications
Synthesis and Chemical Transformations : One study details the synthesis of related compounds, specifically (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, through a process involving the double reduction of cyclic sulfonamides. This method represents an efficient way to construct such molecules, where the aryl sulfonyl moiety acts both as a protecting group and an aryl donor (Evans, 2007).
Catalytic Applications : Another study explored the use of a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand in catalyzing Huisgen 1,3-dipolar cycloadditions, demonstrating low catalyst loadings and compatibility with free amino groups, highlighting its potential as a catalyst in organic synthesis (Ozcubukcu et al., 2009).
Pharmaceutical Synthesis : In pharmaceutical research, this compound and related chemicals find application in the synthesis of drugs. For example, a study demonstrated the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, highlighting its use in synthesizing marketed pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).
Material Science and Chemistry : Research in material science and chemistry also leverages these compounds. For instance, a study on "Metacridamide B methanol-d4 monosolvate" extracted from the fungus Metarhizium acridum provides insights into the crystal structure and interactions in organic compounds (Englich & Krasnoff, 2013).
Corrosion Inhibition : In the field of corrosion science, triazole derivatives, such as (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, have been studied as corrosion inhibitors for mild steel in acidic media, demonstrating the potential for industrial applications in protecting metals (Ma et al., 2017).
Energy and Fuel Research : Additionally, methanol, a related compound, plays a significant role in energy and fuel research. It's used as a building block for various chemical structures and as a clean-burning fuel. The conversion of CO2 to methanol is also considered a method for reducing CO2 emissions (Dalena et al., 2018).
Future Directions
The future directions for research on “[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol” could include further investigation into its synthesis, chemical reactions, and potential biological activity. Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards .
Properties
IUPAC Name |
[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-7-14(9-13(11)10-15)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIQTRXCBIVWTN-YPMHNXCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![trans-hexahydro-1H-cyclopenta[c]furan-5-one](/img/structure/B3112037.png)






![4-{[4-(Acetylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3112098.png)

